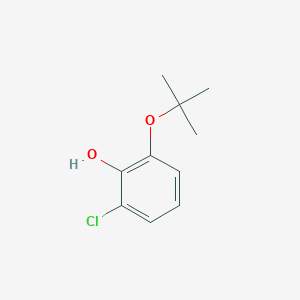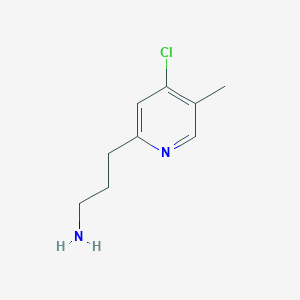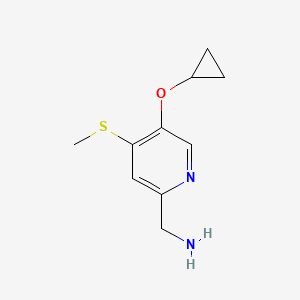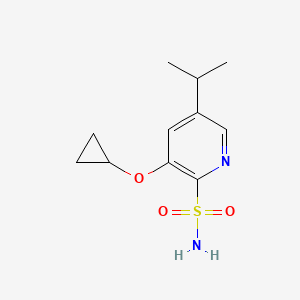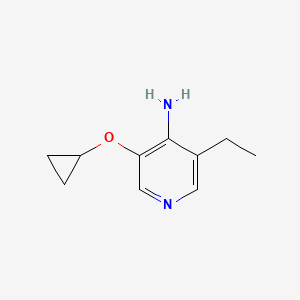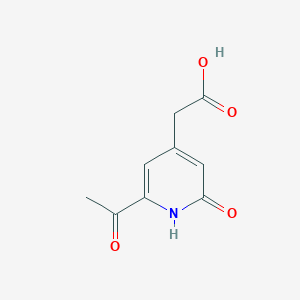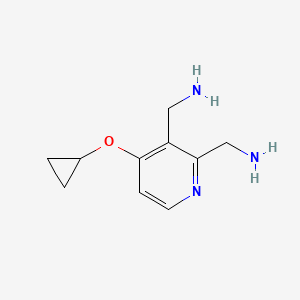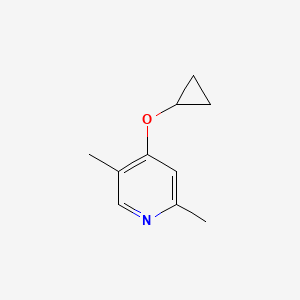
4-Cyclopropoxy-2,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2,5-dimethylpyridine is an organic compound with the molecular formula C10H13NO It is characterized by a pyridine ring substituted with cyclopropoxy and dimethyl groups
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-2,5-dimethylpyridine typically involves the reaction of 2,5-dimethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
4-Cyclopropoxy-2,5-dimethylpyridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom. .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2,5-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
4-Cyclopropoxy-2,5-dimethylpyridine can be compared with other similar compounds, such as:
2,5-Dimethylpyridine: Lacks the cyclopropoxy group, resulting in different chemical reactivity and biological activity.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains a cyclopropoxy group but differs in the substitution pattern on the aromatic ring, leading to distinct properties and applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2,5-dimethylpyridine |
InChI |
InChI=1S/C10H13NO/c1-7-6-11-8(2)5-10(7)12-9-3-4-9/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
BHPCCRJRFIAVRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


